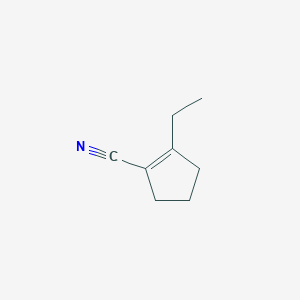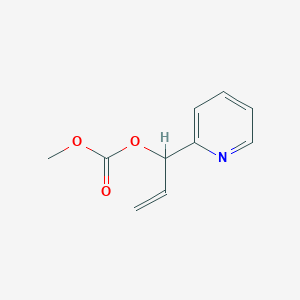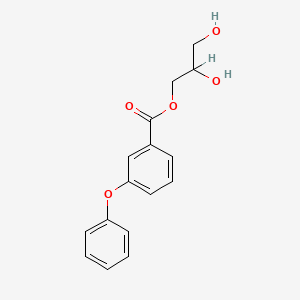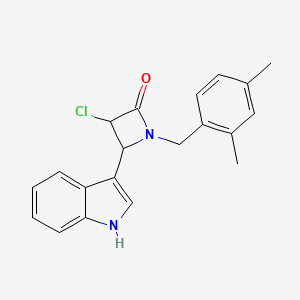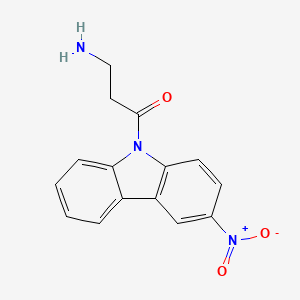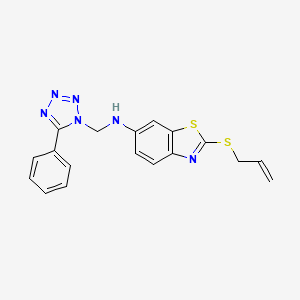![molecular formula C20H20O4 B14408704 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate CAS No. 81345-42-8](/img/structure/B14408704.png)
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C20H20O4 It is a derivative of phenoxyethyl methacrylate and is known for its unique chemical structure, which includes a phenylacetyl group attached to a phenoxyethyl moiety
Vorbereitungsmethoden
The synthesis of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves several steps. One common synthetic route starts with the reaction of phenoxyethanol with methacrylic acid in the presence of a catalyst to form phenoxyethyl methacrylate. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenylacetyl group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The methacrylate group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .
Vergleich Mit ähnlichen Verbindungen
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Phenoxyethyl methacrylate: Lacks the phenylacetyl group, resulting in different chemical and physical properties.
Phenylacetyl chloride: Used as a precursor in the synthesis of the target compound.
Methacrylic acid: Another precursor used in the synthesis process.
Eigenschaften
CAS-Nummer |
81345-42-8 |
|---|---|
Molekularformel |
C20H20O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-[4-(2-phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H20O4/c1-15(2)20(22)24-13-12-23-18-10-8-17(9-11-18)19(21)14-16-6-4-3-5-7-16/h3-11H,1,12-14H2,2H3 |
InChI-Schlüssel |
ZZCWBPNDTFWPBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)

